2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- One-pot Synthesis Techniques: Research outlines the development of one-pot synthesis protocols for compounds with potential cardiogenetic activity, similar in structural complexity to the compound . These techniques enable swift functionalization of core structures without isolating intermediates, facilitating access to molecules with varied substituents (Thomas Linder et al., 2018).
- Carbonylation Reactions: Studies on palladium-catalysed carbonylation utilizing substrates analogous to the chemical structure have synthesized compounds with varying substituents, demonstrating the versatility of carbonylation in creating diverse molecular architectures (P. Ács et al., 2006).
Biological and Medicinal Applications
- Antibacterial Activity: Aminoacyl penicillin conjugates with acylated bis-catecholate siderophores based on secondary diamino acids and related compounds have shown strong antibacterial activity against Gram-negative bacterial pathogens. This highlights the potential for derivatives of the compound to serve as frameworks for developing new antimicrobial agents (L. Heinisch et al., 2002).
Advanced Materials and Catalysis
- Magnetism Studies: Research into compounds with tert-butylamino groups has explored their crystallization behavior and magnetic properties, suggesting applications in materials science, particularly in the development of magnetic materials (M. Baskett & P. M. Lahti, 2005).
Antioxidant Activity
- Antioxidant Properties: The synthesis and evaluation of derivatives of triazolo[4,3-b][1,2,4]triazin-7-ones for antioxidant activity underscore the potential therapeutic applications of structurally related compounds in managing oxidative stress-related conditions (Y. Novodvorskyi et al., 2020).
properties
IUPAC Name |
2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-20(2,3)23-22-18(13-6-4-5-7-14(13)19(25)26)12-8-9-16-15(10-12)21-17(24)11-27-16/h4-10,23H,11H2,1-3H3,(H,21,24)(H,25,26)/b22-18+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNXDYHNLZVLIN-RELWKKBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NN=C(C1=CC2=C(C=C1)OCC(=O)N2)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N/N=C(\C1=CC2=C(C=C1)OCC(=O)N2)/C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.